molecular formula C14H25NO4 B13433875 Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate

Ethyl (2E)-5-(tert-butoxycarbonylamino)5-methylhex-2-enoate

Cat. No.: B13433875
M. Wt: 271.35 g/mol
InChI Key: FEMLEJLXNKJPFL-CMDGGOBGSA-N
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Description

(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester is a synthetic organic compound with a complex structure It is characterized by the presence of an ester group, a double bond in the hexenoic acid chain, and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester typically involves multiple steps. One common approach is to start with the preparation of the hexenoic acid backbone, followed by the introduction of the Boc-protected amine group and the esterification process. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the hexenoic acid chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides or diols, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways. The double bond in the hexenoic acid chain can also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: A compound with a similar amine group but lacking the ester and double bond functionalities.

    4-Amino-1-butanol: Another similar compound with a shorter carbon chain and no ester group.

    1,4-Butanediol diacrylate: A compound with ester groups but lacking the amine functionality.

Uniqueness

(E)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methyl-2-hexenoic Acid Ethyl Ester is unique due to its combination of a Boc-protected amine group, an ester group, and a double bond in the hexenoic acid chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl (E)-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate

InChI

InChI=1S/C14H25NO4/c1-7-18-11(16)9-8-10-14(5,6)15-12(17)19-13(2,3)4/h8-9H,7,10H2,1-6H3,(H,15,17)/b9-8+

InChI Key

FEMLEJLXNKJPFL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/CC(C)(C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CCC(C)(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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